1-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol is a compound that has garnered significant interest in the fields of pharmaceuticals, agrochemicals, and materials science. The presence of both a trifluoromethyl group and a pyrazole ring in its structure makes it a versatile molecule with unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol typically involves the reaction of 4-methylphenylhydrazine with trifluoromethyl ketones under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then cyclizes to form the pyrazole ring .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as Lewis acids, can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can yield pyrazole derivatives with different substituents.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions include pyrazole oxides, reduced pyrazole derivatives, and substituted pyrazoles with diverse functional groups .
Scientific Research Applications
1-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazole
- 1-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-4-ol
- 1-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-3-ol
Uniqueness
1-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the trifluoromethyl group significantly enhances its stability and lipophilicity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H9F3N2O |
---|---|
Molecular Weight |
242.20 g/mol |
IUPAC Name |
2-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C11H9F3N2O/c1-7-2-4-8(5-3-7)16-10(17)6-9(15-16)11(12,13)14/h2-6,15H,1H3 |
InChI Key |
RRYLINGFJHFONY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C=C(N2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.